10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound features a unique structure with multiple functional groups, including a cyclohexylcarbonyl group, a furyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the condensation of appropriate benzene derivatives with diamines under acidic or basic conditions.
Introduction of the cyclohexylcarbonyl group: This step often involves the acylation of the dibenzo[b,e][1,4]diazepine core using cyclohexylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of the furyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents like furylboronic acid and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Oxidized derivatives of the furyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
The compound is investigated for its potential pharmacological properties
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. It is also explored for its potential use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: This compound shares the dibenzo[b,e][1,4]diazepine core but differs in the presence of a chlorine atom and the absence of the cyclohexylcarbonyl, furyl, and phenyl groups.
10,11-dihydro-5H-dibenzo[b,f]azepine: Another related compound, differing in the azepine ring structure and lacking the specific substituents present in the target compound.
Uniqueness
The uniqueness of 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H30N2O3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-(cyclohexanecarbonyl)-9-(furan-2-yl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O3/c33-26-19-22(27-16-9-17-35-27)18-24-28(26)29(20-10-3-1-4-11-20)32(25-15-8-7-14-23(25)31-24)30(34)21-12-5-2-6-13-21/h1,3-4,7-11,14-17,21-22,29,31H,2,5-6,12-13,18-19H2 |
InChI Key |
RLLYGTCQBYBSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CC=C6 |
Origin of Product |
United States |
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